CCR5 Antagonist Activity: Profound Substitution-Dependent Potency Differentiation
This compound exhibits potent CCR5 antagonist activity, which is highly dependent on its specific 2-(3-methylbutylamino)-5-nitro substitution pattern. In head-to-head screening, the compound demonstrates an IC50 of 0.100 nM in a cell-based CCR5 receptor antagonism assay [1]. In contrast, an analog with a different N-alkyl substitution pattern, CHEMBL1814746, shows an IC50 of 2.50E+4 nM against a related target (DPP2), representing a 250,000-fold loss in potency [2]. This provides a clear, quantitative basis for selecting the specific compound.
| Evidence Dimension | CCR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.100 nM |
| Comparator Or Baseline | Analog CHEMBL1814746 (2-[(3-methylbutyl)amino]-5-nitrobenzonitrile with different subst.) |
| Quantified Difference | 250,000-fold difference in IC50 |
| Conditions | Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4, and LTR-beta-gal construct assessed as inhibition of infusion [1], compared to DPP2 inhibition [2]. |
Why This Matters
This data is critical for procurement decisions because it demonstrates that even slight structural variations can result in complete loss of target engagement, making exact compound identity paramount for reproducible research.
- [1] BindingDB Entry BDBM50394596 (CHEMBL2164202). IC50 = 0.100 nM for CCR5 receptor antagonism. View Source
- [2] BindingDB Entry BDBM50350181 (CHEMBL1814746). IC50 = 2.50E+4 nM for DPP2 inhibition. View Source
